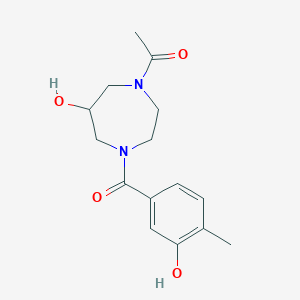

1-acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of diazepanone derivatives and related compounds have been of significant interest in medicinal chemistry due to their varied biological activities and potential therapeutic applications. Compounds with the diazepanone core structure have been explored for their properties and potential use in drug discovery.

Synthesis Analysis

Research on compounds with similar structural features, such as diazepines and benzodiazepines, often involves complex synthetic routes. For example, Banfi et al. (2007) described a method for synthesizing diazepanone derivatives using a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, yielding 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives with high efficiency (Banfi et al., 2007).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The research by Unny et al. (2001) discusses the synthesis of 1,4-diazepines through the treatment of specific diketones with various N-nucleophiles. This process is significant for the development of novel heterocyclic compounds, including diazepines and benzodiazepines, which are recognized for their broad spectrum of biological activities. Such compounds have potential applications as pharmaceuticals due to their properties as anticancer, anti-asthmatic, anti-inflammatory, and in Alzheimer's disease treatment (Unny et al., 2001).

Pharmaceutical Applications

Nagpal et al. (2001) also explored the synthesis of 1,3-diketones, which serve as precursors for versatile intermediates in producing biologically active heterocyclic compounds. These compounds, including diazepines and benzodiazepines, have been identified as potent psychotropic drugs. This research underscores the significance of these compounds in developing new drugs, highlighting their therapeutic potential (Nagpal et al., 2001).

Bioorganic and Medicinal Chemistry

Addla et al. (2013) investigated novel hydroxypyrrolobenzodiazepine analogues as angiotensin-converting enzyme (ACE) inhibitors. Their research demonstrates the potential of diazepine derivatives in treating hypertension and cardiovascular diseases. The study's findings provide insights into the design of new non-carboxylic acid ACE inhibitors with minimal toxicity (Addla et al., 2013).

Antitumor Properties

Kashiyama et al. (1999) focused on the antitumor properties of benzothiazoles, particularly 2-(4-Amino-3-methylphenyl)benzothiazole, which exhibits selective growth inhibitory effects on human cancer cell lines. This compound's differential uptake and metabolism in cancer cell lines highlight its potential as a targeted anticancer agent (Kashiyama et al., 1999).

Catalysis and Chemical Reactions

Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands for olefin epoxidation. Their research on the effect of Lewis basicity of ligands on reactivity contributes to the understanding of catalysis in organic synthesis, particularly in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

properties

IUPAC Name |

1-[6-hydroxy-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-10-3-4-12(7-14(10)20)15(21)17-6-5-16(11(2)18)8-13(19)9-17/h3-4,7,13,19-20H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFUWKHJHFLXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC(C2)O)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(3-hydroxy-4-methylbenzoyl)-1,4-diazepan-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)

![1-[4-(2,3-dimethylphenoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5501977.png)

![1-(3-pyridinylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5501980.png)

![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)